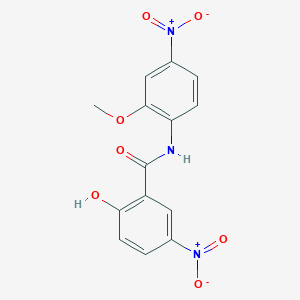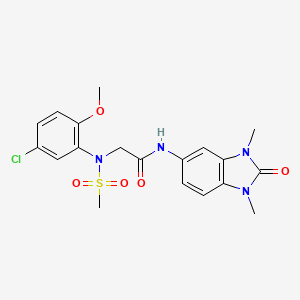![molecular formula C20H20ClNO B12479839 N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-phenylethanamine](/img/structure/B12479839.png)
N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}(2-PHENYLETHYL)AMINE is a complex organic compound that features a furan ring substituted with a chloromethylphenyl group and an amine group attached to a phenylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}(2-PHENYLETHYL)AMINE typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the reaction of 3-chloro-2-methylphenyl with furan-2-carbaldehyde under acidic conditions to form the intermediate {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL} compound. This intermediate is then reacted with 2-phenylethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}(2-PHENYLETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while substitution of the chlorine atom can result in various substituted amines or thiols.
Scientific Research Applications
{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}(2-PHENYLETHYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}(2-PHENYLETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The furan ring and phenylethylamine moiety play crucial roles in its binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}(2-PHENYLETHYL)AMINE: shares similarities with other furan derivatives, such as furan-2-carbaldehyde and furan-2,5-dione.
Thiazole derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities and chemical properties.
Uniqueness
The uniqueness of {[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}(2-PHENYLETHYL)AMINE lies in its specific substitution pattern and the presence of both a furan ring and a phenylethylamine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20ClNO |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-2-phenylethanamine |
InChI |
InChI=1S/C20H20ClNO/c1-15-18(8-5-9-19(15)21)20-11-10-17(23-20)14-22-13-12-16-6-3-2-4-7-16/h2-11,22H,12-14H2,1H3 |
InChI Key |
FMVIOPJDDCOOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline](/img/structure/B12479756.png)
![3-Methyl-6-(pyrrolidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12479759.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B12479766.png)
![Ethyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12479776.png)
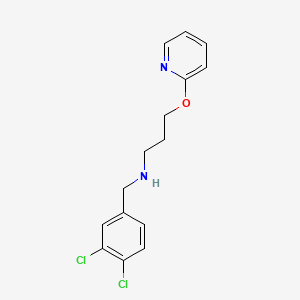
![N-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B12479790.png)
![Ethyl 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12479794.png)
![3,4,5-trimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B12479795.png)
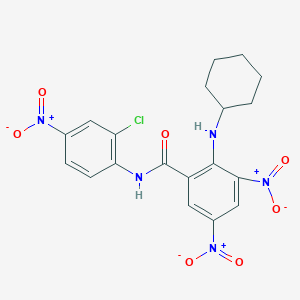
![8-Chloro-9-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12479802.png)
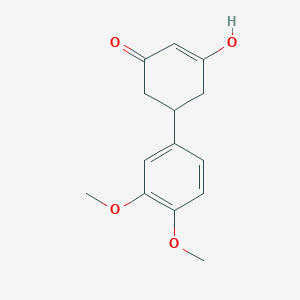
![4-({[4-(Benzyloxy)-3-chlorobenzyl]amino}methyl)benzoic acid](/img/structure/B12479811.png)
